(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol is a heterocyclic compound characterized by its unique bicyclic structure. The molecular formula is with a molecular weight of approximately . This compound is classified under bicyclic amine alcohols and is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of (Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol typically involves several key steps:
The industrial production may utilize continuous flow reactors to enhance efficiency and yield. Automated systems can also be employed to streamline the synthesis process, ensuring consistent quality and scalability .
The molecular structure of (Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol features a fused bicyclic configuration, which contributes to its chemical properties and reactivity.
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol can undergo various chemical transformations:
The specific products formed depend on the reagents and conditions used during these reactions. For example, oxidation may yield different carbonyl compounds while reduction can lead to various alcohol derivatives .
The mechanism of action for (Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways relevant to its applications in drug development and biochemical assays .
Key chemical properties include:
(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol finds numerous applications in scientific research:
The construction of the fused bicyclic framework of octahydropyrrolo[1,2-a]pyrazine demands precise stereochemical control. A significant advance employs iodolactonization-driven ring transformation starting from pyrrolo-pyrimidine precursors. This method involves allylic substitution followed by iodocyclization to yield advanced intermediates with defined stereocenters, which undergo ring expansion to generate the pyrazine moiety with high diastereoselectivity (93% yield) [10]. Alternatively, FeCl₃-catalyzed three-component reactions offer efficient one-pot assembly using readily available 1,2-diamines, ethyl pyruvate, and α-bromo ketones. This protocol generates pyrrolo[1,2-a]pyrazine derivatives in excellent yields (>85%) under neutral conditions, avoiding expensive metal catalysts [1]. The stereochemical outcome is influenced by solvent choice and temperature, with acetonitrile at reflux proving optimal for minimizing epimerization [1] [10].
Table 1: Comparative Stereoselective Synthetic Approaches
Method | Key Starting Materials | Stereochemical Control | Yield Range |
---|---|---|---|
Iodolactonization/Ring Expansion | Pyrrolo[2,3-d]pyrimidines | Chiral center-directed cyclization | Up to 93% |
FeCl₃-Catalyzed MCR | 1,2-Diamines, Ethyl Pyruvate, α-Bromo Ketones | Solvent/Temperature optimization | 85–95% |
Chiral Pool Utilization | L-Prolinols, Ethylenediamine | Inherited from natural chirality | 70–82% |
Installing the chiral methanol moiety at the C7 position employs enantioselective catalysis and chiral auxiliary techniques. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer of racemic octahydro derivatives, leaving the desired (S)-alcohol enantiomer enriched (ee >98%) [6]. For de novo synthesis, asymmetric hydrogenation of prochiral enol acetates anchored to the pyrrolopyrazine core with DuPhos or BINAP ligands achieves up to 95% ee [10]. The stereochemistry is confirmed by X-ray crystallography and chiral HPLC, with the (S)-configuration at C7 proving critical for biological activity in receptor antagonists [6] [9]. Notably, the canonical SMILES OC[C@H]1CC[C@@]2([H])CNCCN2C1
specifies the (7R,9aS) enantiomer, while OC[C@@H]1CN2CCNC[C@@H]2CC1
defines (7S,9aR) [3] [6].
Table 2: Enantioselective Methods for C7-Methanol Chirality
Strategy | Conditions | Enantiomeric Excess (ee) | Key Catalyst/Auxiliary |
---|---|---|---|
Enzymatic Kinetic Resolution | Vinyl acetate, toluene, 35°C | >98% (S-isomer) | Candida antarctica Lipase B |
Asymmetric Hydrogenation | H₂ (50 psi), [Rh(COD)((R,R)-Me-DuPhos)]⁺BF₄⁻ | 92–95% ee | Rh-DuPhos complex |
Chiral Sulfinamide Induction | (S)-tert-Butanesulfinamide, Ti(OEt)₄ | 90% de (diastereomers) | Ellman’s sulfinamide |
Accessing the saturated [6,5]-bicyclic system requires strategic protective group orchestration and ring-closing steps. A robust route starts with N-Boc-protected ethylenediamine and enantiopure pyrrolidinone derivatives. Key steps include:
The C7-methanol group enables diverse modifications to enhance pharmacological properties. Esterification with acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) yields brain-penetrant calcium channel blockers for neuropathic pain (WO2013049164A1) [2]. Carbamate formation using hexafluoroisopropyl isocyanate generates irreversible MGLL inhibitors, suppressing pain in rodent models (ED₅₀ = 0.5–1.4 mg/kg) [2] [7]. Additionally, oxidation-state modulation converts the alcohol to aldehydes (TEMPO/BAIB) for reductive amination, enabling analogs like 4-substituted piperidinyl derivatives evaluated in Huntington’s disease (US11407753B2) [5].
Table 3: Bioactive Derivatives via C7-Functionalization
Derivative Class | Reagent | Biological Target | Activity |
---|---|---|---|
Aryl Carboxylate Esters | 4-(Trifluoromethyl)benzoyl chloride | T-type Calcium Channels | Neuropathic pain inhibition |
Fluoroalkyl Carbamates | Hexafluoroisopropyl isocyanate | Monoacylglycerol Lipase (MGLL) | Elevates brain 2-AG; ED₅₀ = 0.5 mg/kg |
4-(Heteroaryl)piperazinyl | Pyrazin-2-carboxaldehyde, NaBH₃CN | Huntington’s disease targets | Preclinical efficacy |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1